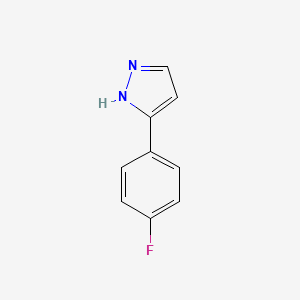

3-(4-Fluorophenyl)-1H-pyrazole

Description

Significance of Pyrazole (B372694) Scaffold in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. epa.govcymitquimica.comchemimpex.com This designation stems from its ability to bind to multiple biological targets with high affinity, its synthetic accessibility, and its favorable drug-like properties. epa.gov The pyrazole nucleus is an aromatic system, which facilitates interactions within the active sites of enzymes and receptors. epa.gov Furthermore, its structure allows it to act as a versatile bioisostere, replacing other aromatic rings like phenols or imidazoles to improve metabolic stability or selectivity. epa.govglobalresearchonline.net

The structural versatility of the pyrazole core has led to the discovery of derivatives with an extensive range of pharmacological effects. cymitquimica.com Researchers have successfully developed pyrazole-based compounds demonstrating numerous biological activities. rkmmanr.orgacs.org These activities are summarized in the table below.

| Biological Activity | References |

| Anticancer | epa.govcymitquimica.comacs.orgnih.gov |

| Anti-inflammatory | cymitquimica.comrkmmanr.orgnih.govmdpi.com |

| Antimicrobial & Antifungal | cymitquimica.comrkmmanr.orgnih.govchemimpex.com |

| Antiviral | acs.orgCurrent time information in New York, NY, US. |

| Analgesic & Antipyretic | cymitquimica.commdpi.com |

| Antitubercular | nih.gov |

| Antidepressant | mdpi.comresearchgate.net |

| Anticonvulsant | acs.orgnih.gov |

| Herbicidal & Insecticidal | Current time information in New York, NY, US.scirp.org |

This wide array of activities underscores the pyrazole scaffold's importance as a foundational structure in the search for new drugs. cymitquimica.comnih.gov

The therapeutic potential of the pyrazole scaffold is validated by its presence in numerous commercially successful pharmaceuticals. globalresearchonline.netresearchgate.netfluorochem.co.uk These drugs target a wide variety of clinical conditions, from inflammatory diseases to cancer and viral infections, highlighting the scaffold's clinical significance. globalresearchonline.net As of 2023, the US Food and Drug Administration (FDA) has approved a significant number of drugs containing a pyrazole nucleus. globalresearchonline.netfluorochem.co.uk

| Drug Name | Primary Therapeutic Use | References |

| Celecoxib (B62257) (Celebrex®) | Anti-inflammatory (COX-2 inhibitor) | globalresearchonline.netresearchgate.net |

| Sildenafil (Viagra®) | Erectile dysfunction (PDE5 inhibitor) | researchgate.netfluorochem.co.uk |

| Ruxolitinib | Anticancer (JAK inhibitor) | epa.govnih.govfluorochem.co.uk |

| Crizotinib | Anticancer (ALK/ROS1 inhibitor) | epa.govnih.govresearchgate.net |

| Erdafitinib | Anticancer (FGF receptor inhibitor) | epa.gov |

| Baricitinib | Rheumatoid arthritis (JAK inhibitor) | epa.govfluorochem.co.uk |

| Lenacapavir | Antiviral (HIV capsid inhibitor) | fluorochem.co.uk |

| Sulfaphenazole | Antibacterial | nih.govscirp.org |

The Impact of Fluorine Substitution in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance pharmacological properties. acs.org Fluorine's unique characteristics—its small atomic size (van der Waals radius of 1.47 Å, similar to hydrogen's 1.20 Å) and its status as the most electronegative element—allow it to profoundly influence a molecule's behavior without significantly increasing its size. acs.org Strategic fluorination can improve a drug's potency, selectivity, and pharmacokinetic profile.

Pharmacokinetics, which describes how the body processes a drug, is frequently improved by the presence of fluorine. Fluorination can enhance membrane permeability and absorption. acs.org The substitution of hydrogen with fluorine can also block sites on a molecule that are susceptible to metabolic breakdown, a key strategy for improving a drug's lifespan in the body. acs.org

A primary driver for using fluorine in drug design is to increase metabolic stability. acs.org The C-F bond is significantly stronger (bond energy ~116 kcal/mol) than the carbon-hydrogen (C-H) bond (~99 kcal/mol). This makes the C-F bond much more resistant to oxidative metabolism by enzymes like the cytochrome P450 family. acs.org By strategically placing fluorine atoms at metabolically vulnerable positions, medicinal chemists can prevent the drug from being quickly inactivated and cleared from the body. acs.org This can lead to improved bioavailability and a longer duration of action. acs.org For instance, research on derivatives of 3-(4-fluorophenyl)-1H-pyrazole highlights that the fluorine atom can enhance metabolic stability, a desirable trait in drug development. cymitquimica.com This foundational principle was demonstrated in a study of this compound derivatives, which were synthesized and evaluated for their potential as androgen receptor antagonists in the context of prostate cancer. epa.govCurrent time information in New York, NY, US.

Research Findings on this compound Derivatives

The this compound scaffold is a key structural motif in the development of novel therapeutic agents. Research has demonstrated its potential in various areas, particularly in oncology.

A significant study detailed the synthesis and evaluation of a series of this compound derivatives as potential androgen receptor (AR) antagonists for the treatment of prostate cancer. epa.govCurrent time information in New York, NY, US. The researchers aimed to identify compounds with potent antiproliferative activity against prostate cancer cell lines.

Key Findings:

Several of the synthesized derivatives showed strong antiproliferative effects against the androgen-sensitive LNCaP prostate cancer cell line. epa.gov

One of the lead compounds from the study, compound 10e , demonstrated an IC50 value of 18 µmol/L against LNCaP cells. epa.govCurrent time information in New York, NY, US.

This compound also achieved a 46% downregulation of the prostate-specific antigen (PSA), a key biomarker for AR activity, indicating successful target engagement. epa.govCurrent time information in New York, NY, US.

These findings highlight the utility of the this compound core as a valuable starting point for designing targeted cancer therapies. epa.gov The fluorophenyl group is crucial for the observed biological activity, likely contributing to both target binding and metabolic stability. cymitquimica.com Further research has explored derivatives of this scaffold for other activities, including as antimicrobial and anti-inflammatory agents. chemimpex.com

Influence on Pharmacokinetics

Lipophilicity Modulation

A critical parameter in drug design is lipophilicity, which governs a drug's ability to permeate biological membranes and reach its target. nih.govugent.be The introduction of fluorine into a molecule is a powerful strategy for modulating lipophilicity. nih.govrsc.org While the fluorination of an aromatic ring, such as a phenyl group, typically increases lipophilicity, the effect can be more complex in aliphatic systems, where certain fluorination patterns can even decrease it. nih.govacs.org

This modulation is crucial for optimizing a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile. ugent.be A well-calibrated lipophilicity ensures that a drug can pass through lipid cell membranes but does not become so lipophilic that it gets trapped within them or exhibits poor solubility. nih.gov Research has shown a strong correlation between the octanol-water partition coefficient (logP), a standard measure of lipophilicity, and membrane partitioning. nih.govugent.be Therefore, the strategic placement of fluorine atoms on the pyrazole scaffold or its substituents allows medicinal chemists to fine-tune this property, enhancing the potential for oral bioavailability and effective target engagement. nih.govomicsonline.org The substitution of a fluorophenyl group at the 3-position of a pyrazole ring, as seen in this compound, is a common tactic to influence this property. cymitquimica.com

Bioavailability Improvement

The bioavailability of a drug, or the fraction of an administered dose that reaches systemic circulation, is directly influenced by its physicochemical properties, including lipophilicity and metabolic stability. nih.gov Fluorination is a widely used strategy to enhance bioavailability. rsc.orgomicsonline.org By blocking metabolically vulnerable sites, fluorine substitution can prevent or slow down enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes. tandfonline.comacs.org This increased metabolic stability prolongs the drug's half-life in the body. nih.gov

Furthermore, fluorine's high electronegativity can alter the pKa (acid dissociation constant) of nearby functional groups, such as amines. nih.gov Reducing the basicity of these groups can lead to improved membrane permeation and, consequently, better absorption and bioavailability. tandfonline.com The combination of enhanced metabolic stability and optimized lipophilicity makes fluorinated compounds, including fluorinated pyrazoles, highly attractive candidates in the drug development process, often resulting in improved pharmacokinetic profiles compared to their non-fluorinated analogs. mdpi.comnih.govacs.org

C-F Bond Stability

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond (approximately 116 kcal/mol versus 99 kcal/mol). tandfonline.compressbooks.pub This exceptional strength is a primary reason for the enhanced metabolic stability of fluorinated drugs. tandfonline.compressbooks.pub

Overview of this compound as a Key Fluorinated Pyrazole Derivative

The compound this compound stands out as a crucial building block and structural motif in the landscape of medicinal chemistry. nih.govcymitquimica.comrevistabionatura.org This molecule merges the pharmacologically significant pyrazole core with a p-fluorophenyl group, a classic example of strategic fluorination. cymitquimica.com The presence of the fluorine atom on the phenyl ring enhances metabolic stability and modulates lipophilicity, making the entire scaffold an attractive starting point for drug design. cymitquimica.com

Researchers have extensively used this compound and its derivatives as a scaffold to develop a wide array of therapeutic agents. Its structural versatility allows for various substitutions on the pyrazole ring, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for diverse biological targets. nih.gov This has led to the discovery of potent and selective inhibitors for various enzymes and receptors.

Detailed research findings have highlighted the utility of this scaffold in several therapeutic areas. For instance, derivatives have been synthesized and evaluated for their potential as androgen receptor antagonists for the treatment of prostate cancer. nih.govepa.gov In this context, certain derivatives have shown potent antiproliferative activity against prostate cancer cell lines and the ability to downregulate the prostate-specific antigen (PSA). nih.govepa.gov Other studies have explored its use in creating agents with anti-inflammatory, analgesic, and antimicrobial activities. nih.govrevistabionatura.org The table below summarizes selected research findings on the biological activities of various derivatives based on the this compound scaffold.

Table 1: Selected Research Findings on this compound Derivatives

| Derivative Class | Biological Target/Activity | Research Highlights | Reference(s) |

|---|---|---|---|

| N-aryl-4-substituted pyrazoles | Antitubercular Activity | Derivatives showed activity against M. tuberculosis H37Rv strain. | aip.org |

| 1-Thiocarbamoyl-3-phenyl-5-(2-pyrrolyl)-pyrazoles | MAO-B Inhibition / Anti-inflammatory | Certain derivatives showed high activity against MAO-A and MAO-B isoforms and possessed anti-inflammatory properties. | nih.gov |

| Thiazol-4(5H)-ones containing pyrazole | Antimicrobial Activity | Compounds exhibited inhibitory action against Gram-positive and Gram-negative bacteria, as well as various fungi. | revistabionatura.org |

| Pyrazole-based androgen receptor antagonists | Antiproliferative Activity (Prostate Cancer) | A novel series showed potent activity against LNCaP cells and significant PSA downregulation. Compound 10e had an IC50 of 18 μmol/l. | nih.govepa.gov |

| This compound-5-carboxylic acid | Drug Design Scaffold | Used as a versatile intermediate for developing pharmaceuticals, with the fluorine atom enhancing metabolic stability and pharmacokinetic properties. | cymitquimica.com |

Properties

IUPAC Name |

5-(4-fluorophenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-3-1-7(2-4-8)9-5-6-11-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTNBHIFTZEPSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10934963 | |

| Record name | 3-(4-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

154258-82-9 | |

| Record name | 3-(4-Fluorophenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10934963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4-Fluorophenyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 4 Fluorophenyl 1h Pyrazole and Its Derivatives

Classical and Conventional Synthetic Approaches

Classical and conventional synthetic routes remain fundamental to the preparation of 3-(4-fluorophenyl)-1H-pyrazole and its analogues. These methods are well-established and offer reliable access to a wide range of substituted pyrazoles.

The Knorr pyrazole (B372694) synthesis, first reported by Ludwig Knorr in 1883, is a cornerstone in pyrazole chemistry and involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. wikipedia.orgchemhelpasap.comname-reaction.com This reaction is typically acid-catalyzed and proceeds through the formation of a diimine intermediate, which then cyclizes and dehydrates to afford the pyrazole ring. name-reaction.comslideshare.netjk-sci.com For the synthesis of this compound, a key starting material is a 1,3-diketone bearing a 4-fluorophenyl group, such as 1-(4-fluorophenyl)butane-1,3-dione (B1330858).

The reaction of a monosubstituted hydrazine with a nonsymmetrical 1,3-diketone can potentially yield two regioisomeric pyrazoles. conicet.gov.ar However, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) as solvents has been shown to dramatically increase the regioselectivity of the pyrazole formation. conicet.gov.ar

A variation of the Knorr reaction involves the use of a β-ketoester instead of a 1,3-diketone, which leads to the formation of a pyrazolone, a tautomer of a hydroxypyrazole. chemhelpasap.com The initial step is the condensation of the hydrazine with the ketone functionality to form a hydrazone, followed by an intramolecular substitution at the ester group by the other nitrogen atom. chemhelpasap.com

| Reactant 1 | Reactant 2 | Conditions | Product | Reference |

| 1-(4-fluorophenyl)butane-1,3-dione | Hydrazine | Acid catalyst | 3-(4-Fluorophenyl)-5-methyl-1H-pyrazole | wikipedia.orgresearchgate.net |

| Ethyl 4-fluorobenzoylacetate | Phenylhydrazine | Acetic acid, 1-propanol | 5-(4-Fluorophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | chemhelpasap.com |

An important and versatile route to pyrazoles involves a two-step process: the initial synthesis of a 4,5-dihydro-1H-pyrazole, commonly known as a pyrazoline, followed by its oxidative aromatization to the corresponding pyrazole. researchgate.netmdpi.comacs.org Pyrazolines are typically prepared through the cyclocondensation of α,β-unsaturated ketones (chalcones) or aldehydes with hydrazine derivatives. researchgate.netnih.govmdpi.com

The synthesis of the pyrazoline precursor for this compound would involve a chalcone (B49325) bearing a 4-fluorophenyl group. For example, the reaction of (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one with hydrazine would yield 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole.

Once the pyrazoline is formed, various oxidizing agents can be employed to achieve aromatization. acs.org Common reagents include lead tetraacetate, manganese dioxide, potassium permanganate (B83412), and iodobenzene (B50100) diacetate. acs.org A more environmentally friendly method utilizes a catalytic amount of palladium on carbon (Pd/C) in acetic acid to effectively convert 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles. acs.org Electrochemical methods have also been developed for the oxidative aromatization of pyrazolines, offering a sustainable approach. rsc.org

| Pyrazoline Precursor | Oxidizing Agent | Conditions | Product | Reference |

| 3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole | Pd/C | Acetic acid, 80°C | 3-(4-Fluorophenyl)-5-phenyl-1H-pyrazole | acs.org |

| 1,3,5-Trisubstituted pyrazolines | SiO2-HNO3 | Mild conditions | 1,3,5-Trisubstituted pyrazoles | researchgate.net |

| Pyrazolines | Sodium chloride (mediator) | Biphasic system, carbon electrodes | Pyrazoles | rsc.org |

Cyclocondensation reactions are a direct and widely used method for constructing the pyrazole ring. nih.gov This approach involves the reaction of a bidentate nucleophile, typically a hydrazine derivative, with a 1,3-dielectrophilic species. mdpi.com

As discussed in the context of the Knorr reaction, the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives is a straightforward and rapid method for obtaining polysubstituted pyrazoles. nih.govmdpi.com The reaction between 1-(4-fluorophenyl)butane-1,3-dione and hydrazine hydrate (B1144303) is a direct route to 3-(4-fluorophenyl)-5-methyl-1H-pyrazole. The regioselectivity of this reaction can be a concern with unsymmetrical diketones and substituted hydrazines, but conditions can often be optimized to favor one isomer. conicet.gov.arnih.gov

The reaction of hydrazine derivatives with acetylenic ketones has been a known method for pyrazole synthesis for over a century. nih.govmdpi.com This reaction proceeds via a cyclocondensation mechanism. However, a significant challenge with this method is the potential formation of a mixture of two regioisomers, which can be difficult to separate. mdpi.comnih.gov The synthesis of this compound via this route would utilize a 4-fluorophenyl-substituted acetylenic ketone.

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are valuable intermediates in the synthesis of pyrazoles. rsc.orgsapub.orgunair.ac.idrsc.orgscispace.com This reaction involves the base- or acid-catalyzed condensation of an aromatic aldehyde with a ketone. sapub.orgrsc.org To synthesize a precursor for this compound, 4-fluorobenzaldehyde (B137897) can be reacted with an appropriate acetophenone (B1666503) derivative.

For instance, the condensation of 4-fluorobenzaldehyde with acetophenone yields 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one. This chalcone can then be reacted with hydrazine hydrate in a subsequent step to form the corresponding pyrazoline, which is then oxidized to the pyrazole as described in section 2.1.2. researchgate.netscispace.com This two-step sequence, starting with the Claisen-Schmidt condensation, provides a versatile platform for accessing a wide variety of substituted 3-(4-fluorophenyl)-1H-pyrazoles by varying the starting aldehyde and ketone. thaiscience.info

| Aldehyde | Ketone | Catalyst | Chalcone Product | Reference |

| 4-Fluorobenzaldehyde | Acetophenone | NaOH or PTSA | 1-(4-Fluorophenyl)-3-phenylprop-2-en-1-one | sapub.org |

| Benzaldehyde | 4'-Chloroacetophenone | Solid NaOH | (E)-1-(4'-chlorophenyl)-3-phenyl-2-propen-1-one | rsc.org |

Cyclocondensation Reactions

Modern and Advanced Synthetic Strategies

Contemporary approaches to pyrazole synthesis often employ sophisticated techniques and reagents to achieve desired molecular architectures. These strategies provide alternatives to classical methods, enabling the construction of complex pyrazole derivatives with high precision.

A cornerstone of modern heterocyclic synthesis, [3+2] cycloaddition reactions are powerful tools for constructing five-membered rings like pyrazoles. ccspublishing.org.cn This approach involves the reaction of a 1,3-dipole with a dipolarophile, leading to the formation of the pyrazole core in a single step. The versatility of this reaction allows for the introduction of various substituents, including the 4-fluorophenyl group, by carefully selecting the starting materials.

The [3+2] cycloaddition of 2,2,2-trifluorodiazoethane (B1242873) with styryl derivatives provides a facile route to 5-aryl-3-trifluoromethylpyrazoles. This one-pot, three-step sequence involving cycloaddition, isomerization, and oxidation proceeds under mild, metal-free conditions with a broad substrate scope. acs.org

In-situ generated trifluoroacetonitrile (B1584977) imines are highly reactive 1,3-dipoles that readily participate in [3+2] cycloaddition reactions with various dipolarophiles. nih.govmdpi.com These reactions offer a direct pathway to trifluoromethylated pyrazoles. nih.gov

For instance, the reaction of in-situ-generated N-aryl nitrile imines derived from trifluoroacetonitrile with polycyclic 1,4-quinones yields fused pyrazole derivatives. d-nb.infobeilstein-journals.org The initial [3+2] cycloadducts undergo spontaneous aerial oxidation to form the aromatized heterocyclic products. d-nb.infobeilstein-journals.org Similarly, the reaction with enones leads to the formation of trans-configured 5-acyl-pyrazolines in a fully regio- and diastereoselective manner, which can then be aromatized to the corresponding pyrazoles. nih.govacs.org

This methodology has also been successfully applied to the synthesis of polyfunctionalized 3-trifluoromethylpyrazoles. The process starts with a [3+2] cycloaddition of trifluoroacetonitrile imines with chalcones, followed by a solvent-dependent deacylative oxidation. nih.gov The choice of solvent during the oxidation step with manganese dioxide dictates the final product, leading to either fully substituted pyrazoles in DMSO or 1,3,4-trisubstituted derivatives in hexane. nih.gov

The reaction of trifluoroacetonitrile imines with enol ethers also proceeds via a [3+2] cycloaddition to yield 3-trifluoromethylated pyrazoles. This reaction occurs with complete regioselectivity, and the final pyrazole is formed through the spontaneous or Brønsted acid-induced elimination of an alcohol molecule from the initial cycloadduct. researchgate.net

| Dipolarophile | Reagents | Product | Ref |

| Polycyclic 1,4-quinones | Trifluoroacetonitrile imines | Fused pyrazole derivatives | d-nb.infobeilstein-journals.org |

| Enones | Trifluoroacetonitrile imines, MnO2 | Polyfunctionalized 3-trifluoromethylpyrazoles | nih.govacs.org |

| Enol ethers | Trifluoroacetonitrile imines | 3-Trifluoromethylated pyrazoles | researchgate.net |

The synthesis of 3,5-bis(fluoroalkyl)pyrazoles and pyrazolines can be achieved through an efficient [3+2] cycloaddition reaction of difluoromethyl or trifluoromethyl hydrazonoyl bromides with trifluoromethyl-substituted alkenes. This method is notable for its use of readily available and stable substrates, operational simplicity, and scalability. rsc.org

Achieving regioselectivity is a critical aspect of pyrazole synthesis, and [3+2] cycloaddition reactions offer several strategies to control the orientation of substituents on the pyrazole ring.

A novel base-mediated [3+2] cycloaddition of 2-alkynyl-1,3-dithianes and sydnones provides a regioselective route to polysubstituted pyrazoles. acs.orgnih.gov This method takes advantage of the umpolung and nucleophilic properties of the 2-alkynyl-1,3-dithianes to achieve high regioselectivity under mild conditions. acs.orgnih.gov

Furthermore, the base-mediated [3+2] cycloaddition of di/trifluoromethylated hydrazonoyl chlorides with fluorinated nitroalkenes offers a direct and facile strategy for the synthesis of densely functionalized 3-di/trifluoroalkyl-5-fluoropyrazoles with excellent regioselectivity. rsc.org

The reaction of in situ generated trifluoroacetonitrile imines with enones leads to trans-configured 5-acyl-pyrazolines in a fully regio- and diastereoselective manner. nih.gov Similarly, the non-catalyzed addition of these imines to enol ethers provides fully regioselective [3+2]-cycloadducts that lead to 3-trifluoromethylated pyrazoles. researchgate.net

| 1,3-Dipole Precursor | Dipolarophile | Key Feature | Ref |

| 2-Alkynyl-1,3-dithianes | Sydnones | High regioselectivity via umpolung reactivity | acs.orgnih.gov |

| Di/trifluoromethylated hydrazonoyl chlorides | Fluorinated nitroalkenes | Excellent regioselectivity for 3-di/trifluoroalkyl-5-fluoropyrazoles | rsc.org |

| Trifluoroacetonitrile imines | Enones | Fully regio- and diastereoselective formation of pyrazolines | nih.gov |

| Trifluoroacetonitrile imines | Enol ethers | Fully regioselective formation of 3-trifluoromethylated pyrazoles | researchgate.net |

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. dergipark.org.trnih.gov This technology has been successfully applied to the synthesis of various pyrazole derivatives.

Microwave irradiation can significantly shorten reaction times in the synthesis of pyrazole-containing fused heterocyclic systems. For example, the synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones from methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines is efficiently achieved in a one-pot manner under controlled microwave irradiation. rsc.org This method offers advantages such as short reaction times, pot- and step-economy, and often allows for chromatography-free product isolation. rsc.org

The synthesis of 1-[5-(substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazoles has been efficiently carried out using microwave irradiation. The cyclization of chalcones with hydrazine hydrate in the presence of a small amount of glacial acetic acid under microwave irradiation for 10 minutes at 280 W afforded the desired products in good yields. nih.gov

Furthermore, microwave irradiation has been employed in the synthesis of pyranopyrazoles. This technique eliminates the need for conventional heating, enhances the reaction rate, and allows for the synthesis to be completed in a significantly shorter time (2-8 minutes) in dry ethanol (B145695) with a piperidine (B6355638) catalyst. gsconlinepress.com

| Pyrazole Derivative | Starting Materials | Reaction Conditions | Advantages | Ref |

| 3,5-Disubstituted pyrazolo[3,4-d]pyrimidin-4-ones | Methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, primary amines | Controlled microwave irradiation | Short reaction time, one-pot, chromatography-free isolation | rsc.org |

| 1-[5-(Substituted aryl)-1H-pyrazol-3-yl]-3,5-diphenyl-1H-1,2,4-triazoles | Chalcones, hydrazine hydrate, glacial acetic acid | Microwave irradiation (10 min, 280 W) | Efficient, good yields | nih.gov |

| Pyranopyrazoles | Pyrazolone, aldehyde, malononitrile | Microwave irradiation (2-8 min), dry ethanol, piperidine | Rapid, eliminates need for heating | gsconlinepress.com |

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) represent a highly efficient and atom-economical strategy for the synthesis of complex molecules like pyrazole derivatives from simple starting materials in a single synthetic operation. edu.krd This approach avoids the need for isolation and purification of intermediates, thereby reducing solvent waste, reaction time, and energy consumption. edu.krd The synthesis of functionalized pyrazoles, including those bearing fluorinated substituents, has been successfully achieved through various MCR strategies.

A notable example is the one-pot, three-component synthesis of multifunctionalized pyrazole derivatives catalyzed by p-toluenesulfonic acid (p-TsOH). chemistryviews.org This method involves the reaction of cyclic β-diketones, arylglyoxals, and arylhydrazones in dimethylformamide (DMF) at 70 °C, demonstrating a broad substrate scope and good tolerance for various functional groups. chemistryviews.org Another approach involves a four-component reaction for the synthesis of monofluorinated spiro-pyrazole-pyridine derivatives, which proceeds without the need for an additional catalyst by reacting 1,2-diphenylpyrazolidine-3,5-dione, ethyl 2-fluoroacetate, aromatic aldehydes, and ammonium (B1175870) acetate. thieme-connect.com

Microwave irradiation has also been employed to facilitate one-pot syntheses. For instance, the synthesis of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole was achieved through a two-step process starting with a one-pot, three-component microwave-assisted reaction to form the pyrazoline intermediate, which was subsequently oxidized. mdpi.com These reactions highlight the versatility of MCRs in accessing complex fluorinated pyrazole structures efficiently.

| Reaction Type | Components | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three-component | Cyclic β-diketones, Arylglyoxals, Arylhydrazones | p-TsOH, DMF, 70 °C | Multifunctionalized pyrazoles | chemistryviews.org |

| Four-component | 1,2-Diphenylpyrazolidine-3,5-dione, Ethyl 2-fluoroacetate, Aromatic aldehydes, Ammonium acetate | EtOH, Reflux | Monofluorinated spiro-pyrazole-pyridines | thieme-connect.com |

| Three-component | Chalcone precursors (e.g., 1-naphthalen-1-ylethanone, 4-fluorobenzaldehyde), Phenylhydrazine | NaOH, EtOH, Microwave (180 W) | Fluorinated pyrazolines (intermediate) | mdpi.com |

| Three-component | 4(4'-chlorobenzyloxy) acetophenone, Thiosemicarbazide, Substituted benzaldehydes | EtOH, Reflux | Pyrazoline-1-carbothioamides | edu.krd |

Green Chemistry Approaches

The principles of green chemistry are increasingly being integrated into the synthesis of pyrazole derivatives to minimize environmental impact. These approaches focus on the use of environmentally benign solvents, alternative energy sources, and catalyst-free conditions to enhance the sustainability of chemical processes.

One prominent green strategy involves the use of magnetized distilled water (MDW) as a solvent for catalyst-free multicomponent reactions. This method has been successfully applied to the synthesis of chromeno[2,3-c]pyrazoles and 4,4'-(arylmethylene)bis(1H-pyrazole-5-ols), yielding high to excellent product yields (85-95%). scielo.org.za The use of water as a solvent and the elimination of a catalyst significantly enhance the environmental friendliness of the synthesis. scielo.org.za

Microwave-assisted synthesis is another key green chemistry technique that has been applied to the production of pyrazole-bearing heterocycles. nih.gov This method often leads to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. For example, the reaction of enaminonitrile with hydrazine hydrate under microwave irradiation for just 4 minutes produced the corresponding aminopyrazole in 94% yield. nih.gov

Furthermore, photocatalysis represents an emerging green approach. A simple two-step process for synthesizing perfluoroalkylated pyrazoles utilizes a photocatalytic first step to transform aliphatic aldehydes into perfluoroalkylated enals. mdpi.comnih.gov This method is operationally simple and avoids heavy metal-containing waste, aligning with the goals of green chemistry. mdpi.comnih.gov

| Green Approach | Key Features | Example Reaction | Advantages | Reference |

|---|---|---|---|---|

| Catalyst-free MCR in Water | Uses magnetized distilled water as solvent; no catalyst required. | Synthesis of chromeno[2,3-c]pyrazoles. | Environmentally benign, cost-effective, simple workup, high yields. | scielo.org.za |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation as an energy source. | Reaction of enaminonitrile and hydrazine hydrate. | Drastically reduced reaction times, high yields, energy efficient. | nih.gov |

| Photocatalysis | Uses light to drive the reaction; avoids heavy metals. | Synthesis of perfluoroalkylated enals from aldehydes. | Operationally simple, mild conditions, avoids toxic waste. | mdpi.comnih.gov |

Derivatization of Non-Fluorinated Pyrazoles

Introducing fluorine atoms or fluoroalkyl groups onto a pre-formed pyrazole scaffold is a crucial strategy for synthesizing fluorinated pyrazoles. This "late-stage fluorination" approach allows for the modification of complex molecules, providing access to novel derivatives.

Deoxofluorination is a powerful method for converting hydroxyl groups into fluorine atoms. ucla.edu This transformation is typically achieved using specialized fluorinating agents that activate the alcohol and provide a source of nucleophilic fluoride (B91410) in a single step. ucla.eduacs.org For the synthesis of fluorinated pyrazoles, this would involve the deoxofluorination of a corresponding hydroxypyrazole precursor. Reagents such as diethylaminosulfur trifluoride (DAST) and the more recent, thermally stable PyFluor are commonly employed for this purpose. ucla.eduacs.org While effective, these reactions require careful handling due to the reactivity of the reagents. The deoxofluorination of (hetero)aromatic acids to provide trifluoromethyl groups is also a related and valuable transformation. nih.govresearchgate.net

C-Fluoroalkylation involves the formation of a carbon-carbon bond to attach a fluoroalkyl group directly to the pyrazole ring. Various methods have been developed to achieve this transformation. For instance, a double C-H fluoroalkylation of aldehyde-derived N-alkylhydrazones with tribromofluoromethane (B1329301) has been shown to produce 4-fluoropyrazoles in a single step using a ruthenium catalyst. organic-chemistry.org Another significant strategy is the (3+2)-cycloaddition reaction between in-situ generated trifluoroacetonitrile imines and chalcones, which yields 3-trifluoromethylated pyrazoles after an oxidative aromatization step. nih.gov These methods provide direct access to pyrazoles with fluoroalkyl substituents at specific carbon positions on the heterocyclic ring.

Attaching a fluoroalkyl group to a nitrogen atom of the pyrazole ring presents a unique challenge due to the presence of two reactive nitrogen atoms (N1 and N2), which can lead to mixtures of regioisomers. nih.gov Traditional chemical alkylation is often substrate-controlled and can result in poor selectivity. nih.gov To overcome this, modern biocatalytic approaches have been developed. Engineered enzymes, such as promiscuous halide methyltransferases and specifically designed pyrazole-alkylating enzymes, have been used in a cyclic two-enzyme cascade. nih.gov This system can transfer alkyl groups from simple haloalkanes to the pyrazole nitrogen with exceptional regioselectivity (>99%), offering a highly selective and efficient route for N-alkylation that could be applied to N-fluoroalkylation. nih.gov

Synthesis of Key Intermediates

The synthesis of this compound typically relies on the construction of the pyrazole ring from acyclic precursors. The most common and established method is the Paal-Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives. mdpi.com

For the target molecule, a critical intermediate is a 1,3-dicarbonyl compound containing a 4-fluorophenyl group. A common and readily available starting material for generating this intermediate is 4'-fluoroacetophenone (B120862) . atlantis-press.com This starting material can be converted into the necessary 1,3-dicarbonyl intermediate through several pathways.

One major pathway is the Claisen condensation of 4'-fluoroacetophenone with an ester, such as ethyl acetate, to yield 1-(4-fluorophenyl)butane-1,3-dione . This β-diketone is a key intermediate that can directly react with hydrazine hydrate to undergo cyclization, affording the desired this compound.

Alternatively, 4'-fluoroacetophenone can be used to synthesize a chalcone intermediate. This is achieved through a base-catalyzed aldol (B89426) condensation with an appropriate aldehyde. The resulting α,β-unsaturated ketone (a chalcone) can then be reacted with hydrazine. This reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to form the corresponding pyrazoline, which is subsequently oxidized to the aromatic pyrazole. mdpi.com

| Intermediate Name | Structure | Synthetic Precursor(s) | Reaction Type |

|---|---|---|---|

| 4'-Fluoroacetophenone | 4-F-C₆H₄-C(O)CH₃ | Fluorobenzene and Acetyl chloride | Friedel-Crafts Acylation |

| 1-(4-Fluorophenyl)butane-1,3-dione | 4-F-C₆H₄-C(O)CH₂C(O)CH₃ | 4'-Fluoroacetophenone and Ethyl acetate | Claisen Condensation |

| (E)-1-(4-Fluorophenyl)-3-(dimethylamino)prop-2-en-1-one | 4-F-C₆H₄-C(O)CH=CHN(CH₃)₂ | 4'-Fluoroacetophenone and Dimethylformamide dimethyl acetal (B89532) (DMF-DMA) | Condensation |

| (2E)-3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one (Chalcone) | 4-F-C₆H₄-CH=CHC(O)C₆H₅ | 4-Fluorobenzaldehyde and Acetophenone | Claisen-Schmidt Condensation |

Compound Index

| Compound Name |

|---|

| 1,2-diphenylpyrazolidine-3,5-dione |

| 1-(4-fluorophenyl)butane-1,3-dione |

| This compound |

| 4,4'-(arylmethylene)bis(1H-pyrazole-5-ols) |

| 4'-fluoroacetophenone |

| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole |

| chromeno[2,3-c]pyrazoles |

| diethylaminosulfur trifluoride (DAST) |

| dimethylformamide (DMF) |

| ethyl 2-fluoroacetate |

| ethyl acetate |

| p-toluenesulfonic acid (p-TsOH) |

| PyFluor |

| tribromofluoromethane |

Preparation of Fluorinated Chalcones

The synthesis of fluorinated chalcones, which serve as crucial precursors for pyrazole derivatives, is commonly achieved through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an appropriate acetophenone with an aromatic aldehyde. In the context of synthesizing precursors for this compound, a key starting material is a chalcone bearing a 4-fluorophenyl group.

A typical procedure involves the reaction of an acetophenone with 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide (B78521) in an alcoholic solvent. The reaction mixture is stirred at room temperature, leading to the formation of the corresponding (E)-1-aryl-3-(4-fluorophenyl)prop-2-en-1-one. For instance, the reaction of acetophenone with 4-fluorobenzaldehyde yields (E)-1-phenyl-3-(4-fluorophenyl)prop-2-en-1-one. The use of microwave irradiation has been shown to accelerate this reaction, often leading to higher yields in shorter reaction times.

The general reaction scheme is as follows:

Scheme 1: General synthesis of fluorinated chalcones via Claisen-Schmidt condensation.

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Acetophenone | 4-Fluorobenzaldehyde | NaOH | Ethanol | (E)-1-phenyl-3-(4-fluorophenyl)prop-2-en-1-one |

| 4'-Fluoroacetophenone | Benzaldehyde | NaOH | Ethanol | (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one |

Synthesis of Pyrazoline Precursors

Pyrazoline derivatives, which are the direct precursors to pyrazoles, are synthesized through the cyclization of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. This reaction proceeds via a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration.

For the synthesis of pyrazoline precursors to this compound, a fluorinated chalcone, such as (E)-1-aryl-3-(4-fluorophenyl)prop-2-en-1-one, is reacted with hydrazine hydrate or a substituted hydrazine. The reaction is typically carried out in a protic solvent like ethanol, often with the addition of a catalytic amount of acid, such as acetic acid. thaiscience.info Microwave-assisted synthesis has also been effectively employed for this transformation, significantly reducing reaction times. thaiscience.info

The reaction of a fluorinated chalcone with hydrazine hydrate yields a 5-(4-fluorophenyl)-2-pyrazoline derivative. The regiochemistry of the product is dependent on the substitution pattern of the chalcone and the reaction conditions.

Scheme 2: Synthesis of pyrazoline precursors from fluorinated chalcones.

| Chalcone Precursor | Hydrazine Derivative | Solvent | Conditions | Product |

| (E)-1-phenyl-3-(4-fluorophenyl)prop-2-en-1-one | Hydrazine hydrate | Ethanol | Reflux | 5-(4-fluorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole |

| (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one | Phenylhydrazine | Ethanol/Acetic Acid | Microwave (180W, 2 min) | 1,3-diphenyl-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole |

Preparation of Pyrazole Carbaldehydes

The introduction of a formyl group at the 4-position of the pyrazole ring is a key functionalization step, providing a versatile intermediate for further derivatization. The Vilsmeier-Haack reaction is a widely used method for the synthesis of pyrazole-4-carbaldehydes. umich.eduresearchgate.net This reaction involves the formylation of an active hydrogen atom in an aromatic or heterocyclic ring using a Vilsmeier reagent, which is typically formed from a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent, like phosphorus oxychloride (POCl₃).

In the synthesis of this compound-4-carbaldehyde, the corresponding this compound or its pyrazoline precursor can be subjected to the Vilsmeier-Haack reaction. The reaction of a hydrazone precursor, such as 1-benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazone, with the Vilsmeier reagent (DMF/POCl₃) leads to simultaneous cyclization and formylation to yield 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde. nih.gov The reaction is typically performed at elevated temperatures. nih.gov

Scheme 3: Synthesis of pyrazole carbaldehydes via Vilsmeier-Haack reaction.

| Starting Material | Reagents | Conditions | Product |

| 1-Benzyl-2-(1-(4-fluorophenyl)ethylidene)hydrazone | DMF, POCl₃ | 70°C, 5-6 hours | 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde nih.gov |

| Phenylhydrazone of an aryl methyl ketone | DMF, POCl₃ | 60-65°C, 4 hours | 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde |

Synthesis of Pyrazole Carboxylic Acids

The final step in this synthetic sequence is the oxidation of the pyrazole-4-carbaldehyde to the corresponding pyrazole-4-carboxylic acid. This transformation provides a key functional group for the synthesis of amides, esters, and other derivatives.

A common and effective method for this oxidation is the use of potassium permanganate (KMnO₄) in a suitable solvent system. umich.edu The reaction of a 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde with potassium permanganate in a water-pyridine mixture proceeds cleanly to afford the corresponding carboxylic acid in high yield. umich.edu The reaction progress can be monitored by the disappearance of the purple color of the permanganate ion.

Scheme 4: Synthesis of pyrazole carboxylic acids by oxidation of pyrazole carbaldehydes.

| Pyrazole Carbaldehyde | Oxidizing Agent | Solvent | Product |

| 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | KMnO₄ | Water/Pyridine | 3-Aryl-1-phenyl-1H-pyrazole-4-carboxylic acid umich.edu |

| (3-Pyridyl)pyrazole-4-carbaldehyde | KMnO₄ | - | Pyrazole-4-carboxylic acid umich.edu |

This synthetic route, starting from readily available materials and proceeding through key intermediates, allows for the efficient preparation of this compound and its carboxylic acid derivatives, which are valuable scaffolds in medicinal chemistry.

Advanced Spectroscopic and Structural Characterization of 3 4 Fluorophenyl 1h Pyrazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 3-(4-fluorophenyl)-1H-pyrazole derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides granular insights into the molecular structure.

Proton (¹H) NMR spectroscopy reveals the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For derivatives of this compound, the ¹H NMR spectrum can be divided into two main regions: the aromatic region and the pyrazole (B372694) ring proton signals.

The protons on the 4-fluorophenyl ring typically appear as a set of multiplets in the aromatic region, usually between δ 7.0 and 8.0 ppm. The coupling of these protons with the adjacent fluorine atom (³JH-F) and with each other results in complex splitting patterns, often appearing as doublets of doublets or multiplets. For instance, in 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, the protons on the 4-fluorophenyl ring appear as a triplet at δ 7.07 ppm and a doublet of doublets at δ 7.35 ppm mdpi.com.

The protons on the pyrazole ring have characteristic chemical shifts. The H4 proton of the pyrazole ring typically resonates as a singlet or a fine-structured multiplet, as seen in the derivative 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole where it appears as a singlet at δ 6.84 ppm mdpi.com. The NH proton of the pyrazole ring is often broad and its chemical shift can vary depending on the solvent and concentration, but it is a key feature confirming the presence of the 1H-pyrazole tautomer.

Table 1: Representative ¹H NMR Data for this compound Derivatives

| Compound | Solvent | Aromatic Protons (δ, ppm) | Pyrazole H4 (δ, ppm) | Other Protons (δ, ppm) |

| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole mdpi.com | CDCl₃ | 7.07 (t, 2H), 7.35 (dd, 2H), 7.40-7.60 (m, 5H), 7.85-7.93 (m, 3H), 8.71 (d, 1H) | 6.84 (s, 1H) | - |

| 3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole mdpi.com | CDCl₃ | 7.05-7.20 (m, 4H), 7.43 (dd, 2H), 7.75 (dd, 2H) | - | 6.13 (d, 1H), 6.46 (q, 1H) |

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

In this compound derivatives, the carbon atoms of the pyrazole ring typically appear in the range of δ 100-155 ppm. The carbon atom attached to the fluorine atom (C-F) in the phenyl ring exhibits a large one-bond coupling constant (¹JC-F) and its signal is split into a doublet. For example, in 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, the C-F carbon resonates at δ 162.68 ppm with a ¹JC-F of 248.9 Hz mdpi.com. The other carbons of the fluorophenyl ring also show smaller C-F couplings (²JC-F, ³JC-F, and ⁴JC-F) mdpi.com.

The chemical shifts of the pyrazole ring carbons are influenced by the substituents. The C3 and C5 carbons typically resonate at lower field compared to the C4 carbon. For instance, in the aforementioned naphthalen-1-yl derivative, the C4 of the pyrazole ring appears at δ 108.92 ppm mdpi.com.

Table 2: Representative ¹³C NMR Data for this compound Derivatives

| Compound | Solvent | Pyrazole C3 (δ, ppm) | Pyrazole C4 (δ, ppm) | Pyrazole C5 (δ, ppm) | Fluorophenyl C-F (δ, ppm) (¹JC-F, Hz) |

| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole mdpi.com | CDCl₃ | 151.96 | 108.92 | 142.62 | 162.68 (d, 248.9) |

| 3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole mdpi.com | CDCl₃ | 151.1 (d) | 87.0 (d) | 158.7 (d) | 164.1 (d, 251.2), 163.6 (d, 248.8) |

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique that provides direct information about the fluorine-containing part of the molecule. The chemical shift of the fluorine atom in the 4-fluorophenyl group is characteristic and typically appears in the range of δ -100 to -120 ppm relative to CFCl₃.

The exact chemical shift can be influenced by the electronic nature of the substituents on the pyrazole ring. In the case of 3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole, multiple fluorine signals are observed due to the presence of several fluorine atoms in different chemical environments, with the fluorophenyl fluorine signals appearing at δ -109.34 and -111.89 ppm mdpi.com. The coupling between the fluorine and the ortho-protons on the phenyl ring (³JF-H) can often be observed in the ¹⁹F NMR spectrum, providing further structural confirmation.

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals and establishing the connectivity of atoms within the molecule.

HSQC: This experiment correlates the chemical shifts of protons directly attached to carbon atoms. For this compound derivatives, HSQC spectra would show correlations between the pyrazole ring protons and their corresponding carbons, as well as the protons on the fluorophenyl ring and their attached carbons. For example, the H4 proton of the pyrazole ring would show a correlation to the C4 carbon mdpi.comsemanticscholar.org.

HMBC: This experiment reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity between different fragments of the molecule. For instance, it can show correlations between the protons of the fluorophenyl ring and the C3 carbon of the pyrazole ring, confirming their attachment. In the case of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, an important HMBC correlation was observed between the H4 proton of the pyrazole ring and the C3 and C5 carbons, confirming the pyrazole ring structure mdpi.comsemanticscholar.org.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound and can also be used to deduce structural information through the analysis of fragmentation patterns.

For this compound, the molecular formula is C₉H₇FN₂ and the monoisotopic mass is 162.0593 Da nih.gov. The mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 162.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas.

For this compound, an HRMS measurement would confirm the elemental composition of C₉H₇FN₂ by providing a mass value very close to the calculated exact mass of 162.05932639 Da nih.gov. For example, the HRMS data for a derivative, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, showed a molecular ion peak [M+H]⁺ at m/z 365.1417, which was very close to the calculated mass of 365.1454, confirming its elemental composition mdpi.com. Similarly, for 3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole, the calculated m/z for [M+H]⁺ was 369.0821, and the found value was also 369.0821, unequivocally confirming its formula mdpi.com.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a fundamental technique for determining the molecular weight of synthesized compounds. For derivatives of this compound, high-resolution mass spectrometry (HRMS) is often employed to confirm the elemental composition by providing highly accurate mass measurements.

In typical analyses, the compounds are ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For pyrazole derivatives, the most common ion observed is the protonated molecular ion [M+H]⁺. For instance, the structure of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole was confirmed by HRMS, which showed a molecular ion peak [M+H]⁺ at an m/z of 365.1417, closely matching the calculated value of 365.1454. mdpi.comsemanticscholar.org Similarly, the highly substituted derivative 3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole was identified by the presence of its [M+H]⁺ ion at m/z 369.0821, which was in exact agreement with the calculated value. mdpi.com This high degree of accuracy in mass measurement provides strong evidence for the successful synthesis of the target molecule.

The following table summarizes the ESI-MS data for several derivatives.

| Compound Name | Molecular Formula | Ion | Calculated m/z | Found m/z | Reference |

| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | C₂₅H₁₇FN₂ | [M+H]⁺ | 365.1454 | 365.1417 | mdpi.comsemanticscholar.org |

| 3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole | C₁₈H₁₀F₆N₂ | [M+H]⁺ | 369.0821 | 369.0821 | mdpi.com |

| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | C₂₅H₁₉FN₂ | [M]⁺ | 366.1527 | 365.4434 | mdpi.com |

| 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide | C₁₆H₁₃F₂N₃O | [M]⁺ | 301.1027 | 301.9 | mdpi.com |

| 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carbothioamide | C₁₆H₁₃F₂N₃S | [M]⁺ | 317.0801 | 317.9 | mdpi.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectra of this compound derivatives show characteristic absorption bands that confirm the presence of the pyrazole ring, the fluorophenyl group, and other substituents.

Key vibrational frequencies observed in various derivatives include:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹, as seen in 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole at 3049 cm⁻¹. mdpi.comsemanticscholar.org

C=N Stretching: The stretching vibration of the C=N bond within the pyrazole ring is a key indicator and generally appears in the 1590-1665 cm⁻¹ region. mdpi.comexcli.de

Aromatic C=C Stretching: These vibrations are found in the 1450-1600 cm⁻¹ range. For example, bands at 1593 cm⁻¹ and 1495 cm⁻¹ are noted for 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. mdpi.com

C-F Stretching: The presence of the fluorophenyl group is confirmed by a strong absorption band for the C-F bond, typically found in the 1220-1240 cm⁻¹ region. mdpi.commdpi.com

Other Functional Groups: Specific derivatives show bands corresponding to their unique functional groups. For instance, 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide displays characteristic bands for N-H stretching (3452, 3211 cm⁻¹) and a C=O stretch (1681 cm⁻¹). mdpi.com

The table below details the characteristic IR absorption bands for several derivatives.

| Compound Name | C-H (Aromatic) (cm⁻¹) | C=N (Pyrazole) (cm⁻¹) | C-F (cm⁻¹) | Other Key Bands (cm⁻¹) | Reference |

| 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | 3040 | 1665 | Not Specified | 1111 (N-N) | excli.de |

| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | 3049 | 1593 | 1224 | 1495 (C=C), 1360 (C-N) | mdpi.com |

| 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | 3058 | 1596 | 1230 | 1496 (C=C), 1341 (C-N) | mdpi.com |

| 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide | Not Specified | 1599 | 1224 | 3452, 3211 (NH₂), 1681 (C=O) | mdpi.com |

| 3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole | Not Specified | 1662, 1607 | 1234 | 1160, 1123 (C-F related) | mdpi.com |

X-ray Diffraction Analysis

For example, the crystal structures of 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide and its carbothioamide analog have been fully elucidated. mdpi.comresearchgate.net The carboxamide derivative crystallizes in the monoclinic system with the space group C2/c. mdpi.comresearchgate.net The analysis revealed the dihedral angles between the pyrazole ring and the two fluorophenyl rings, providing insight into the molecule's spatial arrangement. mdpi.com Similarly, 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one was found to crystallize in the monoclinic system (space group P2₁/c), with its structure revealing details about intermolecular interactions, such as N—H⋯O and C—H⋯F hydrogen bonds, that stabilize the crystal packing. nih.gov

The crystallographic data for selected derivatives are presented below.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

| 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide | C₁₆H₁₃F₂N₃O | Monoclinic | C2/c | 17.6219 | 10.8735 | 15.3216 | 102.864 | mdpi.comresearchgate.net |

| 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carbothioamide | C₁₆H₁₃F₂N₃S | Monoclinic | P2₁/c | 14.339 | 11.1478 | 9.541 | 107.007 | mdpi.com |

| 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one | C₁₆H₁₃FN₂OS | Monoclinic | P2₁/c | 17.2628 | 7.28340 | 11.4877 | 91.138 | nih.gov |

| 5-(4-fluorophenyl)-1H-pyrazol-3-amine | C₉H₈FN₃ | Monoclinic | P2₁/c | 10.5186 | 5.7533 | 14.1554 | 107.953 | tandfonline.com |

Elemental Analysis

Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This data is used to confirm the empirical formula of a newly synthesized molecule by comparing the experimentally determined percentages with the theoretically calculated values. A close match between the found and calculated values is a strong indicator of the compound's purity and confirms its elemental composition.

This technique has been successfully applied to verify the composition of various this compound derivatives. For instance, the elemental analysis for N-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine showed values of C: 77.42%, H: 4.71%, and N: 12.37%, which were in excellent agreement with the calculated values of C: 77.40%, H: 4.72%, and N: 12.31%. excli.de

The results for several other derivatives are compiled in the following table.

| Compound Name | Molecular Formula | Analysis | Calculated (%) | Found (%) | Reference |

| N-((3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) benzenamine | C₂₂H₁₆FN₃ | C | 77.40 | 77.42 | excli.de |

| H | 4.72 | 4.71 | |||

| N | 12.31 | 12.37 | |||

| 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carboxamide | C₁₆H₁₃F₂N₃O | C | 63.78 | 63.72 | mdpi.com |

| H | 4.35 | 4.34 | |||

| N | 13.95 | 13.91 | |||

| 3,5-bis(4-fluorophenyl)-4,5-dihydropyrazole-1-carbothioamide | C₁₆H₁₃F₂N₃S | C | 60.55 | 60.52 | mdpi.com |

| H | 4.13 | 4.15 | |||

| N | 13.24 | 13.22 | |||

| 5-Amino-N-(4-fluorophenyl)-1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-1H-pyrazole-4-carboxamide | C₂₀H₁₇FN₆O | C | 61.85 | 61.70 | tandfonline.com |

| H | 4.41 | 4.52 | |||

| N | 21.64 | 21.55 |

Reactivity and Chemical Transformations of 3 4 Fluorophenyl 1h Pyrazole

Functional Group Interconversions

Functional group interconversions on the 3-(4-fluorophenyl)-1H-pyrazole scaffold involve the transformation of one functional group into another through processes like oxidation and reduction. These modifications are typically performed on substituents attached to the pyrazole (B372694) ring, as the aromatic core itself is relatively stable.

Oxidation reactions are commonly employed in the synthesis of pyrazole derivatives, often to aromatize a pyrazoline precursor or to introduce new functional groups. The pyrazole ring is generally resistant to oxidation, but its substituents and precursors can be readily oxidized.

One of the most common oxidative transformations is the aromatization of a dihydrogenated pyrazole precursor (a pyrazoline) to the corresponding pyrazole. For instance, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole can be oxidized to the fully aromatic 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. This conversion is effectively achieved by heating the pyrazoline with glacial acetic acid at 85 °C for 24 hours orientjchem.orgresearchgate.net. Similarly, manganese dioxide (MnO₂) is another effective reagent for the aromatization of pyrazoline intermediates nih.gov.

Furthermore, functional groups can be introduced onto the pyrazole ring itself through oxidation. The C-4 position of the pyrazole ring can be formylated using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide), which acts as a mild oxidant and formylating agent. This reaction introduces a carbaldehyde group, a versatile handle for further derivatization.

Below is a table summarizing key oxidation reactions relevant to the (4-fluorophenyl)pyrazole scaffold.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-4,5-dihydro-1H-pyrazole | Glacial Acetic Acid | 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole | Aromatization |

| 5-Acyl-pyrazoline derivative | Manganese Dioxide (MnO₂) | Polysubstituted pyrazole | Aromatization |

| 3-Aryl-1-phenyl-1H-pyrazole | POCl₃ / DMF (Vilsmeier Reagent) | 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde | Formylation/Oxidation |

Reduction reactions are pivotal for converting functional groups on the this compound scaffold into other desired moieties, such as alcohols or amines. While the aromatic pyrazole ring is generally resistant to reduction under mild conditions, functional groups attached to it are readily reduced.

A common reduction involves the conversion of a carbaldehyde group at the C-4 position. For example, 3-aryl-1H-pyrazole-4-carbaldehydes can be reduced to the corresponding 4-(hydroxymethyl)pyrazoles using sodium borohydride (B1222165) (NaBH₄) under mild conditions. This transformation converts the aldehyde into a primary alcohol, which can serve as a precursor for further modifications, such as conversion to chloromethyl derivatives.

More potent reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce a wider range of functional groups that are unreactive towards NaBH₄. These include esters, carboxylic acids, and amides, which can be reduced to their corresponding alcohols or amines. For instance, a pyrazole-4-carboxylic acid ester could be reduced to a 4-(hydroxymethyl)pyrazole using LiAlH₄ turkjps.orgresearchgate.netekb.eg.

Catalytic hydrogenation can also be employed. While harsh conditions can lead to the reduction of the pyrazole ring itself, first to a pyrazoline and then to a pyrazolidine, this generally requires forcing conditions due to the aromatic stability of the pyrazole core nih.govzsmu.edu.ua. More commonly, catalytic hydrogenation is used for the selective reduction of other functional groups, such as nitro groups or azides, on the pyrazole scaffold.

The following table outlines typical reduction reactions on pyrazole derivatives.

| Starting Material Functional Group | Reagent(s) | Product Functional Group |

| Pyrazole-4-carbaldehyde | Sodium Borohydride (NaBH₄) | 4-(Hydroxymethyl)pyrazole |

| Pyrazole-4-carboxylic acid ester | Lithium Aluminum Hydride (LiAlH₄) | 4-(Hydroxymethyl)pyrazole |

| Pyrazole-4-carboxamide | Lithium Aluminum Hydride (LiAlH₄) | 4-(Aminomethyl)pyrazole |

| Nitro-substituted pyrazole | H₂, Pd/C | Amino-substituted pyrazole |

| Azido-substituted pyrazole | Lithium Aluminum Hydride (LiAlH₄) or H₂, Pd/C | Amino-substituted pyrazole |

Derivatization and Scaffold Modification

The this compound core is a versatile scaffold that can be extensively modified to generate a wide array of derivatives. A key strategy in medicinal chemistry is the introduction of other heterocyclic moieties to create hybrid molecules, which can exhibit enhanced biological activity by interacting with multiple biological targets.

The linkage of additional heterocyclic rings, such as triazoles and thiazolidinones, to the this compound scaffold can produce novel chemical entities with diverse pharmacological profiles.

Triazole rings can be effectively linked to the pyrazole scaffold, creating hybrid molecules with significant chemical and biological interest. A prominent method for this transformation is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry" orientjchem.orgnih.govresearchgate.net. This reaction forms a stable 1,2,3-triazole ring by joining an azide-functionalized pyrazole with a terminal alkyne, or vice versa. The reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups nih.gov.

A direct example involves the synthesis of 4-amino-5-(3-(3-fluorophenyl)pyrazol-5-yl)-1,2,4-triazole-3-thiol. This compound is synthesized from 1-(3-fluorophenyl)ethane-1-one through a multi-step process involving reaction with diethyloxalate, followed by hydrazinolysis and cyclization with carbon disulfide in an alkaline medium to form the pyrazole-triazole linked structure. This demonstrates the feasibility of constructing complex heterocyclic systems where the pyrazole and triazole rings are directly fused or linked.

The general strategies for creating pyrazole-triazole hybrids are summarized below.

| Pyrazole Precursor | Second Heterocycle Precursor | Coupling Method | Linkage Type |

| Azide-functionalized pyrazole | Terminal alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,4-disubstituted 1,2,3-triazole |

| Alkyne-functionalized pyrazole | Organic azide | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 1,4-disubstituted 1,2,3-triazole |

| 1-(3-Fluorophenyl)ethane-1-one | Diethyloxalate, Hydrazine (B178648), Carbon Disulfide | Multi-step cyclization | Fused/Linked 1,2,4-triazole (B32235) |

Thiazolidinone rings are another important class of heterocycles that can be appended to the this compound scaffold. These hybrid molecules are often investigated for their diverse biological activities.

A common and effective method for synthesizing pyrazole-thiazolidinone hybrids is the Knoevenagel condensation. This reaction typically involves a pyrazole-4-carbaldehyde derivative reacting with a compound containing an active methylene (B1212753) group, such as thiazolidine-2,4-dione. For example, a new pyrazole-tethered thiazolidine-2,4-dione derivative was synthesized via the Knoevenagel condensation of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 3-(2,4-dioxothiazolidin-3-yl)propanenitrile orientjchem.org. This approach creates a ylidene linker between the two heterocyclic rings.

Another synthetic route involves building the thiazolidinone ring onto a pre-functionalized pyrazole. This can be achieved by reacting a pyrazole-thiosemicarbazone with an α-haloacetic acid (like chloroacetic acid) or its ester. For instance, pyrazole-4-carbaldehyde can be converted to its thiosemicarbazone, which then undergoes cyclocondensation with ethyl bromoacetate (B1195939) to yield a pyrazolyl-substituted thiazolidinone derivative nih.gov.

The table below details common synthetic pathways to pyrazole-thiazolidinone hybrids.

| Pyrazole Precursor | Reagent(s) | Product Type |

| Pyrazole-4-carbaldehyde | Thiazolidine-2,4-dione (or other active methylene thiazolidinone) | Pyrazolyl-ylidene-thiazolidinone |

| Pyrazole-4-carbaldehyde | Thiosemicarbazide, then Chloroacetic acid | 2-(Pyrazolyl-methylene-hydrazinyl)-thiazolidin-4-one |

| Pyrazolyl-thiosemicarbazide | α-Haloacetophenone | 2-(Pyrazolyl-imino)-3-aryl-thiazolidin-4-one |

Formation of Hydrazones

Hydrazones are a significant class of derivatives that can be synthesized from pyrazole compounds. The key reaction involves the condensation of a pyrazole carbaldehyde (an aldehyde group attached to the pyrazole ring) with a hydrazine derivative. researchgate.net For example, 3-(1-hydroxynaphthalen-2-yl)-1-aryl-1H-pyrazole-4-carbaldehydes, synthesized via the Vilsmeier-Haack reaction of phenylhydrazones, can be readily converted into new hydrazone derivatives. researchgate.net

The formation of hydrazones is often a straightforward reaction, typically achieved by heating the pyrazole aldehyde and the substituted hydrazine in a suitable solvent like ethanol (B145695). researchgate.net These pyrazole-hydrazone derivatives are of interest for their chemical properties and as intermediates for further synthesis. researchgate.net

| Starting Pyrazole Derivative | Reagent | Resulting Compound Type | Reference |

| Pyrazole-4-carbaldehyde | Substituted Phenylhydrazine | Pyrazole-based Hydrazone | researchgate.net |

| 4-Aminophenazone | Aromatic Aldehydes | Hydrazones of Antipyrine | researchgate.net |

| β-Keto esters | Hydrazines | Hydrazones (precursors to Pyrazol-3-ones) | researchgate.net |

Complexation with Metal Ions

The nitrogen atoms of the pyrazole ring are effective coordination sites, enabling pyrazole derivatives like this compound to act as ligands in the formation of metal complexes. researchgate.netuobaghdad.edu.iq The lone pair of electrons on the sp2-hybridized nitrogen atom can be donated to a metal ion, forming a coordination bond. Both substituted and unsubstituted pyrazoles have been shown to form stable complexes with a wide range of transition metals. researchgate.net

Research has demonstrated the synthesis and characterization of complexes involving pyrazole derivatives with various metal ions, including:

Iron(III): Cyclometalated iron(III) complexes have been synthesized using phenyl-1H-pyrazole as a bidentate ligand. mdpi.com

Cadmium(II), Copper(II), Iron(III): Coordination complexes have been formed with pyrazole-acetamide ligands. nih.gov

Silver(I): Pyrazole-based ligands form stable 1:1 complexes with silver ions in solution. mocedes.org

Chromium(III), Cobalt(II), Nickel(II), Copper(II), Cadmium(II): Metal complexes of 3,5-dimethyl-1H-pyrazol-1-yl phenyl methanone (B1245722) have been prepared and characterized. uobaghdad.edu.iq

The coordination can lead to various structures, and the properties of the resulting complex are influenced by the metal ion, the substituents on the pyrazole ligand, and the presence of other coordinating molecules. researchgate.net For instance, the coordination of pyrazole-based ligands with Ag(I) can be affected by solvent composition, as water molecules can compete with the ligand for coordination sites or form hydrogen bonds with the ligand's nitrogen atoms. mocedes.org

| Metal Ion | Ligand Type | Resulting Complex Example | Reference |

| Fe(III) | Phenyl-1H-pyrazole | tris(1-phenylpyrazolato-N,C2)iron(III) | mdpi.com |

| Cd(II) | Pyrazole-acetamide | [Cd(L1)2Cl2] | nih.gov |

| Ag(I) | 1,4-bis(3-(2-pyridyl)pyrazol-1-ylmethyl)benzene | Ag-1,4-PPB | mocedes.org |

| Cr(III) | 3,5-dimethyl-1H-pyrazol-1-yl phenyl methanone | Cr(L)2Cl3 | uobaghdad.edu.iq |

Regioselectivity in Reactions

Regioselectivity is a crucial consideration in the synthesis and functionalization of pyrazoles, particularly when dealing with unsymmetrical precursors. The formation of the pyrazole ring itself, often accomplished through the reaction of a 1,3-dicarbonyl compound with a substituted hydrazine, can lead to a mixture of two regioisomers. conicet.gov.arnih.gov

The regiochemical outcome is dictated by the initial nucleophilic attack of one of the two non-equivalent nitrogen atoms of the hydrazine onto one of the carbonyl carbons of the dicarbonyl compound. The nature of the substituents on both reactants and the reaction conditions play a significant role in determining which isomer is formed preferentially. mdpi.com

Key factors influencing regioselectivity include:

Solvents: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to dramatically increase the regioselectivity in pyrazole formation compared to traditional solvents like ethanol. conicet.gov.arnih.gov

Catalysts: The presence or absence of an acid can direct the reaction toward different regioisomeric pyrazoles. mdpi.com

Reactant Structure: The electronic and steric properties of the substituents on the 1,3-dicarbonyl compound and the hydrazine direct the nucleophilic attack. organic-chemistry.org

A regioselective synthesis of 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles has been developed from N-arylhydrazones and nitroolefins. organic-chemistry.org This method avoids the formation of regioisomeric mixtures often seen in traditional Knorr pyrazole synthesis by exploiting the difference in nucleophilicity between the nitrogen and carbon atoms of the hydrazone. organic-chemistry.org Mechanistic studies suggest a stepwise cycloaddition mechanism rather than a concerted 1,3-dipolar cycloaddition. organic-chemistry.org These approaches allow for the controlled synthesis of specific pyrazole isomers, which is essential for developing compounds with well-defined structures and properties. mdpi.commdpi.com

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the intrinsic properties of the 3-(4-Fluorophenyl)-1H-pyrazole molecule, offering insights into its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP/6-311+G(2d, p) level of theory, are performed to determine the optimized molecular geometry and to analyze vibrational spectra. tandfonline.com Such studies provide a foundational understanding of the molecule's structural parameters in its ground state. nih.gov The insights from these calculations are crucial for interpreting experimental data and for understanding the molecule's fundamental chemical behavior. nih.govnih.gov

| Parameter | Description | Typical Method |

| Optimized Molecular Geometry | Predicts the most stable 3D arrangement of atoms, including bond lengths and angles. | DFT (e.g., B3LYP/6-311G**) |

| Vibrational Frequencies | Calculates theoretical infrared (IR) and Raman spectra to help assign experimental spectral bands. | DFT Frequency Analysis |

| Thermodynamic Properties | Computes properties like enthalpy, entropy, and Gibbs free energy at different temperatures. | Vibrational Analysis |

Analysis of the electronic structure helps in understanding the chemical reactivity and kinetic stability of the molecule. Key components of this analysis include the study of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP).

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that are crucial for determining molecular reactivity. The energy difference between the HOMO and LUMO, known as the energy gap (ΔEg), is an indicator of the molecule's chemical stability. nih.gov A smaller energy gap suggests that the molecule is more reactive.